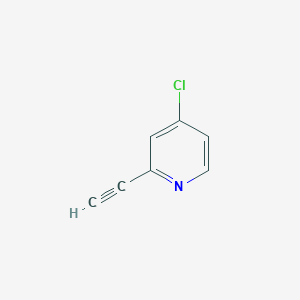

4-Chloro-2-ethynylpyridine

Description

BenchChem offers high-quality 4-Chloro-2-ethynylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-ethynylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDWKQRXYIYQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634111 | |

| Record name | 4-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010115-57-7 | |

| Record name | 4-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data of 4-Chloro-2-ethynylpyridine: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of 4-Chloro-2-ethynylpyridine

4-Chloro-2-ethynylpyridine is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, combined with the reactive handles of a chloro group and a terminal alkyne, makes it a versatile building block for the synthesis of more complex molecular architectures. The chloro substituent can be displaced through nucleophilic aromatic substitution, while the ethynyl group is amenable to a wide array of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry").

Accurate structural elucidation is paramount to confirming the identity and purity of 4-Chloro-2-ethynylpyridine and its downstream products. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is designed to not only present the data but to explain the underlying principles and experimental considerations, reflecting a self-validating system of characterization for drug development professionals and researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for 4-Chloro-2-ethynylpyridine.

Theoretical Electronic Structure & Reactivity Profiling of 4-Chloro-2-ethynylpyridine

Content Type: Technical Whitepaper & Computational Protocol Target Audience: Medicinal Chemists, Computational Biologists, and Material Scientists.

Executive Summary

This guide provides a rigorous theoretical framework for analyzing 4-Chloro-2-ethynylpyridine (CAS: 1010115-57-7), a critical bifunctional scaffold in drug discovery. Possessing both an electrophilic handle (C4-Cl) for

This whitepaper details a self-validating Density Functional Theory (DFT) protocol to map its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Global Reactivity Descriptors.

Computational Methodology Strategy

Scientific Integrity Statement: The choice of functional and basis set is not arbitrary; it is governed by the specific electronic features of the pyridine ring (n-

The Protocol (Self-Validating System)

To ensure high-fidelity results, we employ a composite approach: B3LYP for geometry (cost-effective accuracy) and M06-2X for energetics (better dispersion correction for halogen interactions).

Step-by-Step Workflow:

-

Pre-Optimization: Molecular Mechanics (MMFF94) conformational search to locate the global minimum.

-

Geometry Optimization: DFT/B3LYP/6-311++G(d,p).

-

Why Diffuse Functions (++): Essential to correctly model the lone pair on the pyridine nitrogen and the electron-rich alkyne

-cloud.

-

-

Frequency Calculation: Same level of theory.

-

Validation Check: No imaginary frequencies (NImag=0). If NImag > 0, the structure is a transition state, not a minimum.

-

-

Single Point Energy (SPE): M06-2X/Def2-TZVP.

-

Why M06-2X: Captures medium-range correlation energy, critical if modeling stacking interactions or halogen bonding.

-

Workflow Visualization

The following diagram illustrates the decision logic required to validate the theoretical model.

Caption: Logic flow for ensuring the computed structure represents a true potential energy minimum.

Geometric & Electronic Architecture

Structural Parameters

The geometry of 4-Chloro-2-ethynylpyridine is planar, governed by the

| Parameter | Predicted Value (Approx.) | Significance |

| C2-C(ethynyl) | 1.43 Å | Shortened single bond due to |

| C(ethynyl)-H | 1.06 Å | Acidic proton, prime for Sonogashira coupling. |

| C4-Cl | 1.73 Å | Typical Ar-Cl bond; length correlates with |

| Dipole Moment | ~2.5 - 3.0 Debye | Directed toward the Nitrogen and Chlorine; affects solubility. |

Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Predominantly localized on the ethynyl

-system and the pyridine ring . This suggests the alkyne is the site of electrophilic attack (e.g., in click chemistry). -

LUMO Location: Delocalized over the pyridine ring and the C-Cl bond . A low-lying LUMO at the C4 position facilitates nucleophilic attack (

), allowing displacement of the chlorine.

Global Reactivity Descriptors

To quantify the "chemical behavior" of the molecule, we utilize Koopmans' theorem approximation based on DFT energies. These descriptors explain why this molecule is an excellent electrophile.

Key Equations:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Reactivity Logic Diagram

The following graph visualizes how FMO energies translate into actionable chemical insights.

Caption: Derivation of global reactivity descriptors from Frontier Molecular Orbital energies.

Interpretation:

-

High

(Electrophilicity): The electron-withdrawing Chlorine (inductive) and Nitrogen (electronegative) lower the LUMO energy, making the ring highly electrophilic. This validates its use in -

Hardness (

): Pyridines are generally "harder" than benzenes, suggesting stability but high reactivity toward "hard" nucleophiles.

Molecular Electrostatic Potential (MEP) & Solvation

The MEP map is the "GPS" for intermolecular interactions.

-

Negative Regions (Red): Concentrated on the Pyridine Nitrogen (lone pair) and the Ethynyl

-cloud .-

Implication: These are the sites for protonation or metal coordination (e.g., Copper catalyst in Click chemistry).

-

-

Positive Regions (Blue): Concentrated on the Ethynyl Hydrogen and the C4 Carbon (bearing Chlorine).

-

Implication: The acidic alkyne proton is visible here (high positive potential), confirming its ability to be deprotonated by weak bases.

-

Spectroscopic Validation Protocols

To confirm synthesis or purity, theoretical data must be compared with experimental spectra.

Vibrational Spectroscopy (IR/Raman)[2]

-

Scale Factor: DFT frequencies are harmonic and systematically overestimate experimental values. Apply a scale factor of 0.967 for B3LYP/6-311++G(d,p).

-

Key Diagnostic Bands:

-

: ~2100–2200 cm

-

: ~3300 cm

-

: ~700–750 cm

-

: ~2100–2200 cm

NMR Prediction (GIAO Method)

Run Gauge-Independent Atomic Orbital (GIAO) calculations on the optimized geometry.

-

1H NMR: The ethynyl proton is shielded relative to aromatics but deshielded relative to alkyls (~3.0 - 3.5 ppm).

-

13C NMR: The alkyne carbons appear in the 75–85 ppm range, distinct from the aromatic pyridine carbons (120–150 ppm).

References

-

Gaussian, Inc. "DFT Methods and Basis Sets: B3LYP and 6-311G." Gaussian.com. [Link]

-

Parr, R. G., et al. "Electrophilicity Index."[1] Journal of the American Chemical Society, 1999. [Link]

-

Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008. [Link]

Sources

discovery and history of 4-Chloro-2-ethynylpyridine synthesis

Executive Summary

4-Chloro-2-ethynylpyridine (CAS: 1010115-57-7) represents a high-value "orthogonal" scaffold in modern medicinal chemistry. Its structural utility lies in its dual-functionality: the C2-ethynyl group serves as a handle for "click" chemistry (triazole formation) or Sonogashira extensions, while the C4-chlorine atom remains intact for subsequent Suzuki-Miyaura cross-coupling. This molecule is historically significant as a core building block for metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, including analogues of MPEP and MTEP.

This guide details the "Gold Standard" synthesis, prioritizing regiochemical fidelity. Unlike older methods relying on non-selective 2,4-dichloropyridine, this protocol utilizes 2-bromo-4-chloropyridine to guarantee exclusive C2-functionalization, ensuring a self-validating and scalable workflow.

Part 1: The Strategic Imperative

In Fragment-Based Drug Discovery (FBDD), the ability to selectively functionalize specific positions on a heteroaromatic ring is paramount. 4-Chloro-2-ethynylpyridine offers a "programmed" reactivity profile:

-

Position 2 (Ethynyl): Installed first via Sonogashira coupling. The adjacent nitrogen renders the C2 position highly susceptible to oxidative addition, but using a C2-Bromide/C4-Chloride starting material amplifies this selectivity.

-

Position 4 (Chloro): This position is less reactive towards Pd(0) than the C2-Br but sufficiently reactive for later-stage diversification (e.g., Suzuki coupling) once the C2 position is secured.

Key Application Domain:

-

mGluR5 Antagonists: Synthesis of diarylalkyne scaffolds.

-

Click Chemistry: Precursor for 4-(4-chloropyridin-2-yl)-1,2,3-triazoles.

Part 2: Retrosynthetic Analysis & Logic

To synthesize 4-Chloro-2-ethynylpyridine efficiently, we must avoid the formation of the thermodynamic "sink"—the homocoupled diyne (Glaser product)—and ensure the C4-chlorine is not touched.

The Logic of Protection: Direct coupling with acetylene gas is operationally difficult and prone to double-addition (forming bis-pyridines). Therefore, we utilize Trimethylsilylacetylene (TMSA) as a "masked" acetylene. This necessitates a two-step sequence:

-

Regioselective Sonogashira Coupling: Targeting the C2-Br bond.

-

Desilylation: Revealing the terminal alkyne.

Figure 1: Retrosynthetic disconnection showing the protection-group strategy required to isolate the terminal alkyne.

Part 3: The Gold Standard Protocol

This protocol is optimized for regioselectivity (C2 over C4) and yield .

Phase 1: Sonogashira Coupling

Reaction: 2-Bromo-4-chloropyridine + TMSA

| Parameter | Specification | Rationale (Causality) |

| Substrate | 2-Bromo-4-chloropyridine (1.0 eq) | The C-Br bond is weaker (bond dissociation energy ~68 kcal/mol) than C-Cl (~81 kcal/mol), ensuring Pd inserts at C2 only [1]. |

| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable compared to Pd(PPh₃)₄. |

| Co-Catalyst | CuI (1-2 mol%) | Essential for generating the copper-acetylide species (transmetallation step). |

| Base/Solvent | Et₃N (Excess) in THF or DMF | Et₃N acts as both base (neutralizing HBr) and reducing agent for Pd(II) |

| Atmosphere | Argon/Nitrogen (Strict) | CRITICAL: Oxygen promotes copper-catalyzed homocoupling of alkynes (Glaser coupling), reducing yield. |

Step-by-Step Workflow:

-

Charge: In a dry Schlenk flask, combine 2-bromo-4-chloropyridine (10 mmol), PdCl₂(PPh₃)₂ (0.2 mmol), and CuI (0.1 mmol).

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvate: Add anhydrous THF (30 mL) and degassed Et₃N (10 mL).

-

Initiate: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

React: Stir at Room Temperature (25°C) for 4–6 hours. Note: Heating is rarely needed for C2-bromopyridines and may encourage C4-reaction.

-

Monitor: Check TLC (Hexane/EtOAc). Product is usually less polar than SM.

-

Workup: Filter through a Celite pad (removes Pd/Cu salts). Concentrate filtrate.[1]

Phase 2: Desilylation (Deprotection)

Reaction: TMS-Intermediate

| Parameter | Specification | Rationale |

| Reagent | K₂CO₃ (1.5 eq) | Mild base is sufficient to cleave the C-Si bond; avoids harsh fluorides (TBAF) which can cause polymerization. |

| Solvent | Methanol (MeOH) | Protic solvent facilitates the formation of the methoxide intermediate required for silyl cleavage. |

| Temp | 0°C to RT | CRITICAL: Terminal alkynes are unstable. Keep cool to prevent degradation. |

Step-by-Step Workflow:

-

Dissolve: Dissolve the crude TMS-intermediate in MeOH (20 mL).

-

Cleave: Add solid K₂CO₃ (15 mmol) at 0°C. Stir for 30–60 mins.

-

Quench: Dilute with water, extract with Et₂O or DCM.

-

Purify: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Store: Store the purified oil/solid at -20°C under Argon. Terminal alkynes can polymerize upon prolonged exposure to air/light.

Part 4: Mechanistic Deep Dive & Regioselectivity

The success of this synthesis relies on the Electronic Bias of the pyridine ring.

-

Oxidative Addition (Rate Limiting Step): Palladium(0) is nucleophilic. It prefers to insert into the most electron-deficient carbon-halogen bond.

-

The Nitrogen Effect: The pyridine nitrogen is electronegative, pulling electron density from the ring. The C2 and C6 positions are most electron-deficient (inductive effect).

-

The Halogen Effect: Bromine is a better leaving group (weaker bond) than Chlorine.

-

Convergence: Both the inductive effect (Position 2) and the leaving group ability (Bromine) favor reaction at C2. The C4-Cl bond remains spectating.

Diagram: The Regioselective Catalytic Cycle

Figure 2: The Palladium catalytic cycle highlighting the critical oxidative addition step where regioselectivity is determined.

Part 5: Troubleshooting & Quality Control

| Issue | Diagnosis | Corrective Action |

| Low Yield / Black Tar | Polymerization of alkyne or Glaser coupling. | Ensure strict O₂ exclusion. Add a radical inhibitor (BHT) during workup if storing. |

| No Reaction | Inactive Catalyst (Pd oxidized). | Catalyst should be yellow/orange. If black/grey, it is dead. Use fresh Pd source. |

| C4-Substitution (Scrambling) | Reaction temperature too high. | Maintain reaction at RT. Do not reflux. If using 2,4-dichloropyridine (not recommended), switch to 2-bromo-analogue. |

| Incomplete Desilylation | pH not high enough. | Switch from K₂CO₃/MeOH to TBAF/THF (1.0 eq), but monitor closely to prevent decomposition. |

References

-

Cosford, N. D., et al. (2003). "2-Methyl-6-(phenylethynyl)pyridine (MPEP) and related compounds: Molecular modeling, synthesis, and mGluR5 antagonist activity." Journal of Medicinal Chemistry.

-

Alagille, D., et al. (2005). "Synthesis and receptor binding of 5-substituted ethynyl-2-methylpyridines as potential radioligands for mGluR5." Bioorganic & Medicinal Chemistry Letters.

-

Janssen Pharmaceutica NV. (2013).[2] "Patent: Triazole derivatives as mGluR5 modulators." Google Patents.

-

BenchChem. (2025).[3][4] "Reactivity of 2-Bromo-4-chloropyridine vs 2,4-Dichloropyridine." Chemical Reactivity Database.

Sources

Methodological & Application

use of 4-Chloro-2-ethynylpyridine in the synthesis of kinase inhibitors

Application Note: Strategic Utilization of 4-Chloro-2-ethynylpyridine in Next-Generation Kinase Inhibitor Design

Abstract

This application note details the synthetic utility of 4-Chloro-2-ethynylpyridine (CAS: 1010115-57-7) as a privileged scaffold in the design of ATP-competitive and allosteric kinase inhibitors. Possessing orthogonal reactive handles—an electrophilic C4-chloride and a nucleophilic C2-terminal alkyne—this building block enables rapid access to diverse chemical space.[1] We provide validated protocols for regioselective functionalization, including

Structural Rationale & Kinase Relevance

In the context of kinase drug discovery, the pyridine ring acts as a bioisostere of the adenine purine ring, capable of forming critical hydrogen bonds with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).

4-Chloro-2-ethynylpyridine offers a unique vector geometry:

-

The Pyridine Nitrogen (N1): Serves as a hydrogen bond acceptor for the hinge region.

-

The C4-Chloride: Positioned to direct substituents into the solvent-exposed front pocket or the hydrophobic back pocket (selectivity filter). The electron-deficient nature of the pyridine ring at this position activates the chloride for Nucleophilic Aromatic Substitution (

). -

The C2-Ethynyl Group: A rigid, linear spacer. It allows for:

-

Extension into the ribose binding pocket.

-

"Click" chemistry (CuAAC) for library generation.[1]

-

Macrocyclization to constrain bioactive conformations.

-

Synthetic Strategy: Orthogonal Functionalization

The core challenge in utilizing 4-Chloro-2-ethynylpyridine is managing the reactivity of the terminal alkyne while functionalizing the C4-chloride, or vice versa. The following workflow illustrates the divergent pathways available.

Diagram 1: Divergent Synthetic Workflow

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-chloride and C2-alkyne handles.

Detailed Experimental Protocols

Protocol A: C4-Functionalization via (The "Head" Attachment)

Context: This reaction installs the hinge-binding or solvent-front moiety. The electron-withdrawing nature of the pyridine nitrogen activates the C4-position, making the chloride a good leaving group for amines.

Reagents:

-

Substrate: 4-Chloro-2-ethynylpyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivatives) (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Procedure:

-

Dissolution: In a microwave-safe vial, dissolve 4-Chloro-2-ethynylpyridine (100 mg, 0.73 mmol) in anhydrous NMP (2.0 mL).

-

Addition: Add the amine nucleophile (0.88 mmol) followed by DIPEA (254 µL, 1.46 mmol).

-

Reaction: Seal the vial and heat to 120°C for 2–4 hours.

-

Note: Microwave irradiation (140°C, 30 min) is often superior for sluggish anilines.

-

-

Monitoring: Monitor via LC-MS. The product peak should show the mass of the amine adduct and retention of the alkyne proton signal (

H NMR -

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: The terminal alkyne is generally stable under these basic thermal conditions. However, avoid using strong nucleophilic bases (like NaH) which might deprotonate the alkyne and cause polymerization.

Protocol B: C2-Extension via Sonogashira Coupling (The "Tail" Extension)

Context: This step extends the scaffold, often connecting to a hydrophobic moiety that occupies the kinase allosteric pocket.

Reagents:

-

Substrate: C4-substituted-2-ethynylpyridine (from Protocol A) or 4-Chloro-2-ethynylpyridine (1.0 equiv)

-

Coupling Partner: Aryl Iodide/Bromide (1.1 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (2 mol%)

-

Base:

(3.0 equiv) -

Solvent: THF/DMF (4:1 ratio)

Step-by-Step Procedure:

-

Degassing: Flame-dry a round-bottom flask and cool under Argon. Add solvents and degas (sparge with Argon for 15 mins). Oxygen is the enemy of this reaction and leads to Glaser homocoupling of the alkyne.

-

Assembly: Add the alkyne substrate, Aryl halide,

, and -

Initiation: Add CuI last. The solution typically turns dark/yellow.

-

Reaction: Stir at Room Temperature (RT) for Aryl Iodides. Heat to 50°C for Aryl Bromides. Monitor for 4–12 hours.

-

Scavenging: Upon completion, dilute with EtOAc. Wash with saturated

solution (containing a few drops of ammonia) to chelate and remove Copper (blue aqueous layer). -

Purification: Silica gel chromatography.

Table 1: Troubleshooting the Sonogashira Coupling

| Issue | Probable Cause | Solution |

| Homocoupling (Diyne formation) | Presence of Oxygen | Rigorous degassing; use freeze-pump-thaw cycles. |

| No Reaction (SM remains) | Catalyst poisoning or unreactive Aryl-X | Switch to |

| Black Precipitate (Pd black) | Catalyst decomposition | Add excess ligand ( |

Advanced Application: Macrocyclization via "Click" Chemistry

Kinase inhibitors are increasingly moving towards macrocyclic structures to improve selectivity (by freezing the bioactive conformation) and metabolic stability. 4-Chloro-2-ethynylpyridine is an ideal "corner piece" for this strategy.

Mechanism:

-

Install Linker: Use the C4-Cl to attach a long chain containing an Azide (

) via -

Cyclize: React the C2-alkyne with the pendant Azide using CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Diagram 2: Macrocyclization Pathway

Caption: Strategy for constructing macrocyclic kinase inhibitors using the C2-alkyne and C4-chloride handles.

Critical Protocol Note (High Dilution): For Step 2 (Cyclization), the reaction must be performed at high dilution (0.5 mM to 1 mM) to favor intramolecular cyclization over intermolecular oligomerization. Add the linear precursor slowly (via syringe pump) to the catalyst solution.

References

-

Vertex Pharmaceuticals. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

-

MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.[2] MDPI Pharmaceuticals. [Link][3]

-

Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature.[4][Link]

-

Beilstein Journals. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein J. Org. Chem. [Link]

-

National Institutes of Health (NIH). (2020). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders.[5] PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Development of Novel Heterocycles from 4-Chloro-2-ethynylpyridine

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-2-ethynylpyridine as a versatile starting material for the synthesis of novel heterocyclic scaffolds. Pyridine derivatives are integral to modern pharmacology, forming the core of numerous FDA-approved drugs.[1][2][3] 4-Chloro-2-ethynylpyridine offers two distinct and highly reactive functional handles—the C4-chloro and C2-ethynyl groups—enabling a modular and powerful approach to complex molecular architectures. This guide moves beyond simple procedural lists to explain the underlying principles of key transformations, providing detailed, field-tested protocols and workflow visualizations to empower rational design and execution in the laboratory.

Introduction: The Strategic Value of 4-Chloro-2-ethynylpyridine

Nitrogen-containing heterocycles are cornerstone structures in medicinal chemistry, present in over 59% of FDA-approved small-molecule drugs.[2] Among these, the pyridine ring is a privileged scaffold, appearing in drugs with applications ranging from antiviral and anti-inflammatory to anticancer agents.[3][4] The synthetic challenge lies in the efficient and controlled elaboration of the pyridine core to access novel chemical space.

4-Chloro-2-ethynylpyridine emerges as a preeminent building block due to its orthogonal reactivity. The molecule possesses:

-

An sp-hybridized carbon (ethynyl group), which is a gateway to a multitude of transformations including transition-metal-catalyzed cross-couplings, cycloadditions, and hydration reactions.

-

An sp²-hybridized carbon bearing a chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr).

-

The pyridine nitrogen , which influences the reactivity of the ring and can participate in quaternization or coordination to metal centers.

This dual reactivity allows for sequential or cascade reaction pathways, enabling the rapid construction of complex, fused, and substituted heterocyclic systems. This guide will focus on the most robust and versatile of these pathways.

Physicochemical Properties & Safety Information

| Property | Value | Reference |

| Chemical Formula | C₇H₄ClN | [5][6] |

| Molecular Weight | 137.57 g/mol | [5][6] |

| CAS Number | 1010115-57-7 | [6][7] |

| Appearance | Solid | - |

| IUPAC Name | 4-chloro-2-ethynylpyridine | [7] |

| Safety | Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7] |

Core Synthetic Strategies & Mechanistic Insights

The development of novel heterocycles from 4-Chloro-2-ethynylpyridine can be logically structured by considering the primary site of reaction. The most powerful approaches often involve a primary reaction at one site, followed by an intramolecular cyclization that engages another part of the molecule.

Caption: General workflow for synthesizing novel heterocycles.

Strategy 1: Palladium-Catalyzed Cross-Coupling at the Ethynyl Terminus

The Sonogashira cross-coupling reaction is arguably the most powerful tool for functionalizing the C2-ethynyl group. It forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide under mild conditions, a critical advantage in complex molecule synthesis.[8][9]

Causality & Experimental Choice: The reaction's success hinges on the synergistic action of two catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[9]

-

Palladium Catalyst: The palladium(0) species is the workhorse, undergoing oxidative addition with the aryl/vinyl halide (R-X). Common choices like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective, but modern, air-stable precatalysts with bulky phosphine ligands can offer higher turnover numbers and broader substrate scope, especially with challenging substrates containing nitrogen or sulfur heterocycles.[8]

-

Copper(I) Co-catalyst: Copper(I) salts (typically CuI) react with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial because it significantly increases the nucleophilicity of the alkyne and lowers the activation energy for the subsequent transmetalation step to the palladium center.[9]

-

Base: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX generated during the formation of the copper acetylide, driving the reaction forward.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Protocol 1: General Procedure for Sonogashira Coupling is detailed in Section 3.

Strategy 2: Intramolecular Cyclization & Annulation

The true power of 4-Chloro-2-ethynylpyridine is realized when the initial functionalization is followed by an intramolecular cyclization to build new rings. These cascade or one-pot reactions are highly efficient, minimizing purification steps and maximizing atom economy.[10]

Example Application: Synthesis of Fused Pyrido[2,3-b]thiazoles

A hypothetical but mechanistically sound approach involves a Sonogashira coupling followed by a novel intramolecular cyclization.

-

Step 1 (Functionalization): Couple 4-Chloro-2-ethynylpyridine with a protected thioamide derivative, such as N-(prop-2-yn-1-yl)ethanethioamide, via a Sonogashira reaction. This would create a key intermediate possessing both the pyridine core and a tethered nucleophile.

-

Step 2 (Cyclization): In the presence of a base, the thioamide nitrogen or sulfur can act as a nucleophile, attacking the pyridine ring at the C4 position (displacing the chloride) or potentially attacking the alkyne in a 5-endo or 6-exo-dig cyclization. The regioselectivity of this step is critical and can often be controlled by the choice of catalyst or reaction conditions. A subsequent tautomerization would lead to the aromatic fused heterocyclic system.

This strategy allows for the construction of complex polycyclic systems from simple starting materials in a convergent manner.[11][12]

Strategy 3: Cycloaddition Reactions

The electron-deficient nature of the pyridine ring and the reactivity of the alkyne make this scaffold a candidate for various cycloaddition reactions.[13][14]

-

[3+2] Cycloadditions: The alkyne can react with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings (triazoles, isoxazoles). The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a highly reliable "click" reaction.

-

[4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, appropriately activated dienes can react with the ethynyl group, or the pyridine ring itself can act as an azadiene, to construct six-membered rings.[13][14]

Example Application: Synthesis of β-Lactams via Kinugasa Reaction A variation of the [3+2] cycloaddition is the Kinugasa reaction, where a copper acetylide reacts with a nitrone to form a β-lactam.[15] This involves the in-situ generation of a nitrone, which then undergoes a cycloaddition with the copper acetylide derived from 4-Chloro-2-ethynylpyridine. The reaction proceeds through a metallocyclic intermediate, which rearranges to furnish the four-membered β-lactam ring.[15]

Detailed Experimental Protocols

General Laboratory Practice: All reactions should be performed in flame-dried or oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified. Reagents should be of high purity and solvents should be anhydrous.

Protocol 1: Sonogashira Cross-Coupling of 4-Chloro-2-ethynylpyridine with an Aryl Bromide

Principle: This protocol details the palladium and copper co-catalyzed coupling to form a C(sp)-C(sp²) bond, a foundational step for further derivatization.[8][9][16][17]

Materials:

-

4-Chloro-2-ethynylpyridine (1.0 mmol, 137.6 mg)

-

Aryl Bromide (e.g., 4-Bromoanisole) (1.1 mmol, 205.7 mg)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg)

-

Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

-

Triethylamine (TEA) (3.0 mmol, 0.42 mL)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)

Procedure:

-

To a flame-dried 25 mL Schlenk flask, add 4-Chloro-2-ethynylpyridine, the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add the anhydrous solvent (THF or DMF) via syringe, followed by triethylamine.

-

Stir the reaction mixture at room temperature (or heat to 50-60 °C if no reaction is observed) and monitor by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 2-12 hours), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

-

Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

Principle: The electron-withdrawing effect of the pyridine nitrogen and the ethynyl group activates the C4 position for nucleophilic attack, allowing for the displacement of the chloride. This protocol demonstrates a typical amination reaction.

Materials:

-

4-Chloro-2-ethynylpyridine (1.0 mmol, 137.6 mg)

-

Primary Amine (e.g., Benzylamine) (1.5 mmol, 0.16 mL)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-ethynylpyridine, potassium carbonate, and DMSO.

-

Add the primary amine to the stirring suspension.

-

Heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 4-24 hours), cool the reaction to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) and stir. A precipitate may form.

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) to remove residual DMSO, then wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Validation: Confirm the structure and purity of the aminated product by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Synthesized Heterocycles

The following table exemplifies the types of novel heterocycles that can be accessed using the strategies described above. (Note: Yields are illustrative and depend on the specific substrates and optimized conditions).

| Starting Material | Reagent(s) | Key Transformation(s) | Product Heterocycle Class | Illustrative Yield |

| 4-Chloro-2-ethynylpyridine | 4-Iodophenol, Pd/Cu catalyst | Sonogashira Coupling | 4-Chloro-2-(phenolethynyl)pyridine | 85-95% |

| 4-Chloro-2-ethynylpyridine | Sodium Azide, CuSO₄, Na-Ascorbate | [3+2] Cycloaddition (Click) | 4-Chloro-2-(1H-1,2,3-triazol-4-yl)pyridine | >90% |

| 4-Chloro-2-ethynylpyridine | Aniline, K₂CO₃ | SNAr | N-phenyl-2-ethynylpyridin-4-amine | 70-85% |

| Product from Row 3 | I₂, K₂CO₃ | Intramolecular Cyclization | Fused Pyrido[4,3-b]indole derivative | 60-75% |

Conclusion and Future Outlook

4-Chloro-2-ethynylpyridine is a powerful and cost-effective building block for modern heterocyclic chemistry. Its orthogonal reactive sites enable access to a vast and diverse range of molecular architectures through well-established transformations like the Sonogashira coupling and SNAr, as well as more advanced cascade and cycloaddition reactions. The protocols and strategies outlined in this guide provide a robust framework for researchers to not only replicate known scaffolds but also to rationally design and synthesize next-generation heterocycles for applications in drug discovery, materials science, and agrochemicals.[18] Future work will likely focus on developing enantioselective transformations and novel one-pot, multi-component reactions to further increase synthetic efficiency and complexity.

References

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. [Link]

- Method for synthesizing 4-chloro-pyridine. (n.d.).

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]

-

Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]

-

Synthesis of N-heterocycles through alcohol dehydrogenative coupling. (2024). Nature Protocols. [Link]

-

pharmacological activities of pyridine derivatives: a review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Special Issue : Heterocycles: Synthesis, Biological Activity and Synthetic Applications. (n.d.). MDPI. [Link]

-

4-chloro-2-ethynylpyridine (C7H4ClN). (n.d.). PubChem. [Link]

-

Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). The Journal of Organic Chemistry. [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Advances. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026). Organic Letters. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). ACS Omega. [Link]

-

Special Issue : Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI. [Link]

-

A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Alkyl Heterocycles in Heterocyclic Synthesis. Part 2. Novel Synthesis of Isoquinoline, Thiazolopyridine, and Thieno[2,3-b]pyridine Derivatives. (2025). ResearchGate. [Link]

-

The variety of cyclization pathways in reactions of multifunctional... (n.d.). ResearchGate. [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (n.d.). Molecules. [Link]

-

Silver-catalyzed regioselective synthesis of pyrano heterocycles: a versatile route to samoquasine A derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

2-ethynylpyridine. (2025). ChemSynthesis. [Link]

-

Synthesis of 4-membered heterocycles as fragments and bioisosteres. (2023). ACS Fall 2023 - Sessions. [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpps.com [wjpps.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 4-chloro-2-ethynylpyridine (C7H4ClN) [pubchemlite.lcsb.uni.lu]

- 6. CAS 1010115-57-7 | 4-Chloro-2-ethynylpyridine - Synblock [synblock.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Guide: Optimizing Sonogashira Coupling of 4-Chloro-2-ethynylpyridine

Executive Summary: The "Triple Threat" Substrate

4-Chloro-2-ethynylpyridine represents a uniquely challenging class of substrates in cross-coupling chemistry. Unlike standard phenylacetylenes, this molecule introduces three simultaneous competing mechanisms that degrade yield:

-

Catalyst Poisoning: The pyridine nitrogen (

) is a strong -

Accelerated Homocoupling: The electron-withdrawing nature of the 4-chloro and 2-pyridyl groups significantly increases the acidity of the terminal alkyne proton (

vs -

Electronic Mismatch: The electron-deficient ring slows the transmetallation step in the catalytic cycle.

This guide moves beyond standard textbook conditions, utilizing kinetic data and industrial scale-up precedents (e.g., Wyeth Research protocols) to provide a high-fidelity optimization strategy.

Critical Parameter Optimization

The Catalyst System: Ligand Bite Angle Matters

Standard catalysts like

Recommendation: Use Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

-

Why: The bidentate dppf ligand has a large bite angle and chelates the Pd center strongly. This "lock" prevents the pyridine nitrogen from displacing the ligand, keeping the catalyst active in the catalytic cycle.

The Copper Dilemma: Controlling the "Glaser" Side-Reaction

Copper(I) Iodide (CuI) accelerates the reaction by forming a copper-acetylide intermediate. However, in the presence of trace oxygen, CuI rapidly converts 4-Chloro-2-ethynylpyridine into its dimer (1,4-bis(4-chloropyridin-2-yl)buta-1,3-diyne).

Strategy A: The "Slow Addition" Protocol (Recommended) Instead of adding the alkyne all at once, add it dropwise to the reaction mixture containing the Aryl Halide, Pd, and Cu. This keeps the concentration of free copper-acetylide low, statistically favoring the cross-coupling over dimerization.

Strategy B: Copper-Free Variant If dimerization exceeds 15%, remove CuI entirely.

-

Substitute: Increase Pd loading to 3-5 mol% and use a stronger base (e.g.,

or Piperidine) in a polar solvent (DMSO or DMF) to facilitate direct carbopalladation.

Solvent & Base Matrix

-

Solvent: THF or MeCN (Acetonitrile). Avoid DMF if possible, as it can coordinate to Pd at high temperatures, compounding the pyridine poisoning effect. However, if solubility is an issue, DMF is acceptable with Pd(dppf).

-

Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) .

-

Note: The 4-chloro group makes the ring susceptible to Nucleophilic Aromatic Substitution (

) if harsh bases (like hydroxide or alkoxides) are used at high temperatures. Stick to amine bases.

-

Mechanistic Failure Analysis

The following diagram illustrates the competitive pathways determining your yield.

Figure 1: Competitive reaction pathways. Green arrows indicate the desired cycle; red dashed lines indicate yield-loss mechanisms.

Optimized Experimental Protocol

Objective: Coupling 4-Chloro-2-ethynylpyridine (1.05 equiv) with Aryl Iodide (1.0 equiv).

Reagents

| Component | Specification | Role |

| Catalyst | Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (2-3 mol%) | Resists N-poisoning |

| Co-Catalyst | CuI (1-2 mol%) | Activator (Keep low!) |

| Base | Triethylamine (3.0 equiv) | HCl Scavenger |

| Solvent | THF or MeCN (Degassed) | Medium |

Step-by-Step Procedure

-

Degassing (Crucial):

-

Solvents and liquid bases must be sparged with Argon/Nitrogen for at least 30 minutes before use.

-

Why: The electron-deficient alkyne homocouples rapidly with trace

.

-

-

Reactor Charge:

-

Add Aryl Iodide (1.0 equiv), Pd(dppf)Cl₂ (0.02 equiv), and CuI (0.01 equiv) to the reaction vessel.

-

Seal and purge with Argon x3.

-

Add degassed Solvent and Triethylamine via syringe.

-

-

Controlled Addition (The Yield Booster):

-

Dissolve 4-Chloro-2-ethynylpyridine (1.05 equiv) in a separate vial of degassed solvent.

-

Heat the main reaction vessel to 60°C.

-

Slowly add the alkyne solution via syringe pump or dropwise over 30–60 minutes.

-

Why: Keeps the instantaneous concentration of Cu-acetylide low, starving the homocoupling pathway.

-

-

Monitoring:

-

Monitor via HPLC/UPLC. Look for the disappearance of Aryl Iodide.

-

Note: If the reaction stalls at 80% conversion, do not add more alkyne immediately. Add 0.5 mol% fresh Pd catalyst first.

-

-

Workup:

-

Filter through a pad of Celite to remove Pd/Cu.

-

Wash with EDTA solution or aqueous

(9:1) to sequester Copper (prevents blue/green contamination).

-

Troubleshooting & FAQs

Q1: I see a large amount of a specific impurity eluting just after my product. What is it?

A: This is almost certainly the Glaser Dimer (bis-diyne).

-

Diagnosis: Check the Mass Spec for

. -

Fix: Your system has oxygen leaks. Switch from "sparging" to "Freeze-Pump-Thaw" degassing. Implement the "Slow Addition" protocol described in Section 4.

Q2: The reaction turns black immediately and yield is <10%.

A: "Pd Black" precipitation. The catalyst has aggregated and deactivated.

-

Cause: The 4-Chloro-2-ethynylpyridine might be coordinating too aggressively, or the temperature is too high for the ligand stability.

-

Fix: Switch to Pd(dppf)Cl₂ . If already using it, lower temperature to 50°C and increase solvent volume (dilution helps prevent aggregation).

Q3: Can I couple at the 4-Chloro position instead?

A: Not under these conditions.

-

Standard Sonogashira conditions (Pd/Cu/Amine/60°C) will not activate the aryl chloride at the 4-position, especially with the 2-ethynyl group present.

-

Warning: If you use specialized "Buchwald" precatalysts (e.g., XPhos Pd G2) and high heat (>100°C) to force the reaction, you risk polymerizing the alkyne.

Q4: My product is contaminated with a "de-iodinated" version of the starting aryl halide.

A: This is a reduction side-product.

-

Cause: Often caused by excessive heating in the presence of triethylamine and formate impurities, or hydride transfer from the solvent.

-

Fix: Reduce temperature. Ensure the alkyne is in slight excess (1.05 equiv) so the oxidative addition complex intercepts the alkyne faster than it undergoes reduction.

References

-

Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Anderson, K. W., et al. (2003). The Selective Reaction of Aryl Halides with Terminal Alkynes in the Presence of other Halides.[6] Journal of the American Chemical Society. (Foundational work on halide selectivity).

-

Tellers, D. M., et al. (2010). Process Development of a Sonogashira Coupling for the Synthesis of a mGluR5 Antagonist (GRN-529). Organic Process Research & Development, 14(2). (Specifically details 2-ethynylpyridine coupling on 7kg scale).

- Plenio, H. (2008). The Sonogashira Coupling: A Review of the Recent Developments. Angewandte Chemie International Edition. (Source for Copper-free variants).

-

Tyagi, P., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2 catalyzed improved synthesis.[3] RSC Advances. (Specific protocol for Pd(dppf)Cl2 with pyridines). Link

Sources

- 1. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

strategies for selective reaction at the ethynyl vs. chloro position

TICKET #402: Strategy for Orthogonal Functionalization of Ethynyl-Chloroarenes Status: Open Assigned To: Senior Application Scientist, Dr. Aris Thorne Priority: High (Blocker for Lead Optimization)

Executive Summary & Decision Matrix

User Query: "I have a scaffold containing both a terminal ethynyl group (

The Core Conflict: This is a classic chemoselectivity problem.

-

The Ethynyl Group: Acts as a nucleophile (via Sonogashira copper-acetylide formation) or a Lewis-basic ligand that can poison Palladium catalysts. Its proton is acidic (

), making it susceptible to deprotonation by bases used in Suzuki/Buchwald couplings ( -

The Chloro Group: An electrophile. It requires oxidative addition by a metal catalyst (Pd, Ni). However, terminal alkynes often react faster with Pd/Cu systems than aryl chlorides do, or they interfere with the catalytic cycle required to activate the chloride.

The Golden Rule:

-

To react the Alkyne (keep Cl): Use standard Sonogashira conditions but tune the temperature and ligand to prevent C-Cl activation.

-

To react the Chloride (keep Alkyne): PROTECT THE ALKYNE. Attempting metal-catalyzed cross-coupling on a free ethynyl chloride is high-risk and rarely scalable.

Visual Strategy Selector

Caption: Decision tree for orthogonal functionalization. Note that direct Pd-catalysis on the chloride with a free alkyne is a "dead end" (Blocker) requiring protection strategies.

Module A: Targeting the Ethynyl Group (Preserving the Chloride)

Objective: Attach a group to the alkyne (Sonogashira) or click it (CuAAC) without touching the Chlorine.

The Science: Aryl chlorides are "sluggish" electrophiles. Oxidative addition of Pd into a C-Cl bond is the rate-limiting step and usually requires electron-rich, bulky ligands (like Buchwald phosphines or NHCs) and elevated temperatures (>60°C). Conversely, the Sonogashira transmetallation (Copper-acetylide to Palladium) occurs readily at room temperature. By keeping the system "lazy" toward oxidative addition, you achieve perfect selectivity.

Protocol (Standard Operating Procedure):

-

Catalyst: Use

or-

Why: Triphenylphosphine is a "weak" ligand. It is not electron-rich enough to easily activate the C-Cl bond at moderate temperatures [1].

-

-

Co-Catalyst:

(5-10 mol%). -

Base/Solvent:

or -

Temperature: Strictly Room Temperature (20-25°C).

-

Warning: Heating above 50°C increases the risk of the Pd catalyst inserting into the C-Cl bond.

-

Troubleshooting Matrix:

| Symptom | Diagnosis | Corrective Action |

| Glaser Coupling (Alkyne Dimer) | Oxygen presence. Cu-acetylides oxidize to diynes in air. | Degas solvents rigorously (sparge with Ar for 15 min). Keep CuI loading low (<5%). |

| Reaction Stalls | Catalyst poisoning by alkyne or insufficient transmetallation.[1] | Add slightly more CuI. Ensure the alkyne is not "starving" the Pd (keep alkyne:halide ratio 1:1). |

| C-Cl Activation Observed | Ligand is too active or Temp too high. | Switch to |

Module B: Targeting the Chloride (Preserving the Alkyne)

Objective: Perform a Suzuki, Heck, or Buchwald-Hartwig reaction on the Cl, leaving the

The Problem: This is the most frequent point of failure in our user tickets.

-

Issue 1 (Acidity): Suzuki coupling requires base (e.g.,

). The terminal alkyne ( -

Issue 2 (Poisoning): Terminal alkynes coordinate strongly to

, occupying sites needed for the aryl chloride oxidative addition.

Strategy 1: The "Gold Standard" (Protection-Deprotection)

Reliability: 99% | Throughput: Medium

Do not waste weeks optimizing a "direct" reaction. Protect the alkyne.

-

Step 1: Protection.

-

Reagent: TMS-Cl (Trimethylsilyl chloride) + n-BuLi (at -78°C) OR LiHMDS.

-

Result: Ethynyl becomes

. The proton is gone; the group is sterically shielded.

-

-

Step 2: The Reaction at Cl.

-

Now you can use aggressive conditions (e.g.,

, XPhos,

-

-

Step 3: Deprotection.

-

Reagent:

in MeOH (mild) or TBAF in THF (fast). -

Result: Clean ethynyl product.

-

Strategy 2: The "Direct" Route (Only for Activated Rings)

Reliability: 40% | Throughput: High

If the Chloro group is on an electron-deficient ring (e.g., 2-chloro-3-nitropyridine), you can bypass Pd catalysis entirely using Nucleophilic Aromatic Substitution (

-

Mechanism: The ring is so electron-poor that a nucleophile (amine, thiol, alkoxide) can displace the Chloride directly.

-

Selectivity:

does not require Pd, so the alkyne doesn't poison anything. However, the base must be weak enough not to deprotonate the alkyne. -

Protocol: Use a nucleophile (e.g., morpholine) with a non-nucleophilic base (DIPEA) in NMP at 80°C.

Mechanistic Visualization (Why Direct Coupling Fails)

This diagram illustrates the competition in the catalytic cycle when attempting to react the Chloride in the presence of a free Alkyne.

Caption: The "Trap." Free alkynes intercept the Pd(0) catalyst faster than the catalyst can break the C-Cl bond, leading to poisoning or side reactions.

Frequently Asked Questions (FAQ)

Q: Can I use a Sonogashira reaction to couple the Cl position if I already have an ethynyl group? A: No. If you try to react the Cl with another alkyne, the Pd catalyst will likely activate your intrinsic ethynyl group first (or simultaneously), leading to a mess of oligomers. You must protect your intrinsic ethynyl group with TMS before attempting a Sonogashira at the Cl position.

Q: I read a paper about "protecting-group-free" coupling. Should I try it? A: Proceed with extreme caution. These methods often rely on highly specific substrates or exotic ligands (like Buchwald's biaryl phosphines tuned to extreme steric bulk) to favor C-Cl insertion over alkyne coordination [2]. For a drug discovery campaign where time is money, the 2-step protection route is faster than 2 weeks of failed optimization.

Q: What is the best protecting group? TMS or TIPS? A:

-

TMS (Trimethylsilyl): Cheap, easy to put on, very easy to take off (sometimes too easy—can fall off on silica gel). Best for short sequences.

-

TIPS (Triisopropylsilyl): Much more robust. Survives basic conditions better. Use this if you have 3-4 synthetic steps before you need to deprotect.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[2] Chemical Reviews, 107(3), 874-922.

-

Guram, A. S., et al. (2025).[3] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

optimizing temperature and reaction time for 4-Chloro-2-ethynylpyridine couplings

Ticket ID: #CP-4Cl-2EP-OPT

Subject: Optimizing Temperature & Reaction Time for Sonogashira/Click Chemistries

Status: Resolved / Guide Available

Executive Summary

You are working with 4-Chloro-2-ethynylpyridine , a scaffold that presents a unique "reactivity paradox." The 2-ethynyl group is your primary nucleophile, but the 4-chloro substituent exerts a strong electron-withdrawing effect (inductive effect,

This guide defines the precise operational windows to maximize cross-coupling yield while suppressing dimerization and pyridine degradation.

Module 1: The Thermal Window (Temperature Optimization)

The "Goldilocks" Zone: 25°C – 55°C

Unlike standard aryl alkynes which often require heating to 80°C, 4-Chloro-2-ethynylpyridine is thermally sensitive.

| Temperature Range | Reaction Behavior | Risk Assessment |

| 0°C – 20°C | Kinetic Stall. The transmetallation step (Cu | High. Incomplete conversion; catalyst may precipitate before reaction completes.[1] |

| 25°C – 50°C | Optimal. Sufficient energy for Pd(II) turnover; C-Cl bond remains inert.[1] | Low. Ideal balance of rate vs. chemoselectivity. |

| 60°C – 80°C | Side-Reaction Threshold. Homocoupling competes with cross-coupling.[1] | Moderate. Acceptable only for unreactive aryl bromide partners.[1] |

| > 85°C | Degradation Zone. C-Cl activation ( | Critical. High risk of "tarring" (polymerization) and loss of volatile starting material.[1] |

Frequently Asked Questions

Q: Why does my reaction mixture turn black/tarry above 60°C?

A: This is likely polymerization initiated by the pyridine nitrogen or the alkyne itself.[1] The 4-chloro group makes the pyridine ring electron-deficient, increasing susceptibility to nucleophilic attack by the amine base at high temperatures (

Q: Can I heat the reaction to force conversion of a sluggish aryl chloride partner? A: Proceed with extreme caution. If you heat to activate the partner's C-Cl bond, you risk activating the 4-chloro group on your pyridine, leading to oligomerization.

-

Solution: Instead of heat, switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2 ) that works at lower temperatures, rather than applying thermal force.

Module 2: Temporal Dynamics (Reaction Time)

The Kinetic Profile

For 4-Chloro-2-ethynylpyridine, "longer" is not always "better." The electron-deficient nature of the ring accelerates the initial oxidative addition (if the pyridine is the halide) or the copper cycle (if pyridine is the alkyne).

Q: My yield stalled at 60% after 4 hours. Should I run it overnight (24h)? A: Generally, no . If the reaction stalls, it is usually due to catalyst death (Pd black formation) or ligand oxidation , not slow kinetics.

-

Diagnostic: Check the color.[1][2] If the solution has precipitated a fine black powder (Pd metal), the catalytic cycle is dead. Adding more time does nothing but invite side reactions.[1]

-

Fix: Add a second "spike" of catalyst (1 mol%) and fresh ligand after 4 hours, rather than just waiting.

Module 3: Troubleshooting Side Reactions

The "Glaser" Menace (Homocoupling)

The most common failure mode with 4-Chloro-2-ethynylpyridine is the formation of the 1,3-diyne dimer (Glaser product), often mistaken for the product on TLC due to similar polarity.

Q: I see a new spot on TLC that is very close to my product, but the mass spec shows [2M-2]. What is it? A: This is the homocoupled dimer .[1] The 4-Cl group makes the alkyne proton acidic, facilitating rapid copper acetylide formation. In the presence of trace oxygen, this Cu-acetylide oxidizes to the dimer rather than transmetallating to the Palladium.

Visualizing the Competition:

Figure 1: The kinetic competition between the desired Cross-Coupling path (Green) and the parasitic Glaser Homocoupling path (Red), driven by oxygen leakage.

Module 4: Optimized Experimental Protocol

Objective: Coupling 4-Chloro-2-ethynylpyridine with an Aryl Iodide.

Reagents:

-

Substrate: 4-Chloro-2-ethynylpyridine (1.0 equiv)

-

Partner: Aryl Iodide (1.1 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

-

Co-Catalyst: CuI (2 mol%) — Keep low to minimize dimerization.

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio).[1]

Step-by-Step Procedure:

-

The "Freeze-Pump-Thaw" (Critical): Do not just bubble nitrogen. The acidity of this alkyne makes it hypersensitive to

.[1] -

Reagent Addition:

-

Add the Aryl Iodide, Pd-catalyst, and CuI under a positive stream of Argon.

-

Add the 4-Chloro-2-ethynylpyridine last (as a solution in degassed THF) via syringe pump or dropwise addition over 15 minutes.

-

Why? Keeping the alkyne concentration low relative to the catalyst favors cross-coupling over self-coupling.

-

-

Reaction:

-

Stir at 35°C for 4 hours.

-

Monitor via TLC.[1]

-

-

Workup:

Decision Matrix: Troubleshooting Flowchart

Use this logic flow to diagnose yield issues immediately.

Figure 2: Diagnostic flow for identifying failure modes based on visual cues.

References

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

-

Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

-

Glaser, C. (1869).[1][3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. Link

-

BenchChem. (n.d.).[1] 4-Chloro-2-ethynylpyridine Product & Reactivity Data. Link

Sources

Technical Support Center: Synthesis of 4-Chloro-2-ethynylpyridine

This guide serves as a technical support resource for the synthesis of 4-Chloro-2-ethynylpyridine , a critical scaffold in medicinal chemistry (e.g., for mGluR5 modulators or kinase inhibitors). It addresses the specific challenges of regioselective cross-coupling on polyhalogenated heterocycles.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Stability in Sonogashira Couplings

Route Selection & Strategy

User Query: I have both 2,4-dichloropyridine and 2-bromo-4-chloropyridine. Which starting material should I use to minimize side products?

Technical Insight: While 2,4-dichloropyridine (2,4-DCP) is cost-effective, 2-bromo-4-chloropyridine is the superior starting material for high-purity applications.

-

The Mechanism: Palladium-catalyzed oxidative addition is sensitive to bond dissociation energy (BDE). The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol).

-

The Selectivity: In 2,4-DCP, both halogens are chlorides. Although the C2-position is electronically activated (inductive effect of Nitrogen) and can direct Pd insertion via coordination, the reactivity difference between C2-Cl and C4-Cl is narrow. This often leads to ~10–15% bis-coupled byproduct or difficult-to-separate regioisomers.

-

The Solution: Using 2-bromo-4-chloropyridine exploits the large reactivity gap between Br and Cl, ensuring exclusive coupling at the C2 position under mild conditions.

Comparison of Starting Materials[1][2][3][4]

| Feature | 2,4-Dichloropyridine | 2-Bromo-4-chloropyridine |

| Primary Reactivity | C2-Cl (Electronic activation) | C2-Br (Bond weakness) |

| Regioselectivity | Moderate (Risk of C4 coupling) | Excellent (>98:2) |

| Reaction Temp | Requires heat (60–80 °C) | Room Temperature (20–25 °C) |

| Cost | Low | High |

| Rec. Use Case | Large-scale/Process Chem | MedChem/Library Synthesis |

Troubleshooting Guide (Q&A)

Phase 1: The Sonogashira Coupling

Q: My reaction stalls at 60% conversion, and the solution turns black. Adding more catalyst doesn't help. What is happening? A: You are experiencing "Pd-Black" precipitation , likely caused by catalyst poisoning or ligand dissociation.

-

Root Cause: Pyridine nitrogens are excellent ligands. The substrate (or product) can displace the phosphine ligands on the Pd center, forming an inactive Pd(Pyridine)_n complex that aggregates into Pd-black.

-

Solution:

-

Switch Ligands: Move from Pd(PPh3)4 to PdCl2(PPh3)2 or Pd(dppf)Cl2 . Bidentate ligands (dppf) resist displacement by the pyridine nitrogen.

-

Protect the Alkyne: Ensure you are using Trimethylsilylacetylene (TMSA) , not free acetylene. The bulky TMS group prevents side reactions and improves catalyst turnover.

-

Oxygen Exclusion: "Stalling" is often due to oxygen leaking in, which oxidizes the phosphine ligand. Sparge solvents with Argon for 20 minutes, not just sonication.

-

Q: I see a major side product with double the molecular weight of the alkyne. Is this the bis-coupled pyridine? A: Likely not. This is the Glaser Homocoupling product (TMS-C≡C–C≡C-TMS), formed by the oxidative dimerization of the alkyne.

-

Diagnostic: Check LCMS.[1][2] If you see a peak corresponding to the alkyne dimer, your system has Oxygen.

-

Fix:

-

Rigorous degassing (freeze-pump-thaw is best).

-

Reduce Copper loading (use 1–2 mol% CuI instead of 5–10%).

-

Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

-

Q: Can I couple the free ethynyl group directly to avoid deprotection? A: Not recommended. Direct coupling with acetylene gas or ethynylmagnesium bromide on this substrate is prone to:

-

Polymerization: 2-ethynylpyridines are unstable and polymerize (turn into black tar) upon concentration.

-

Bis-coupling: The product (terminal alkyne) is more reactive than acetylene gas, leading to Pyridine-C≡C-Pyridine species.

-

Protocol: Always synthesize the TMS-protected intermediate first.

Phase 2: Deprotection & Isolation

Q: Upon deprotection with TBAF, my product turns into a black gum. How do I isolate the free alkyne? A: 4-Chloro-2-ethynylpyridine is chemically unstable in its terminal form due to the electron-deficient pyridine ring making the alkyne proton highly acidic and prone to self-reaction.

-

Alternative Reagent: Avoid TBAF (which introduces basic fluoride ions that can trigger polymerization). Use K2CO3 in MeOH/CH2Cl2 at 0 °C .

-

Workup: Do not concentrate to dryness. Keep the product in solution (e.g., dilute in DCM or Toluene) and store at -20 °C. If you must isolate, use a short silica plug immediately and store under Argon in the freezer.

Visualizing the Regioselectivity

The following diagram illustrates the kinetic competition between the C2 and C4 positions and the role of the halogen leaving group.

Caption: Kinetic pathway analysis showing the superior selectivity of the Bromo-substrate (Green path) versus the risk of regioisomers with the Dichloro-substrate (Red path).

Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-2-((trimethylsilyl)ethynyl)pyridine.

Reagents:

-

2-Bromo-4-chloropyridine (1.0 equiv)

-

Ethynyltrimethylsilane (TMSA) (1.2 equiv)

-

PdCl2(PPh3)2 (2 mol%) — Preferred over Pd(PPh3)4 for stability.

-

CuI (1 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (Degassed)

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask. Cool to room temperature under Argon flow.

-

Charging: Add 2-Bromo-4-chloropyridine, PdCl2(PPh3)2, and CuI. Cap with a septum.

-

Inerting: Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed THF via syringe. Stir until solids are mostly dissolved.

-

Base/Alkyne Addition: Add Et3N followed by the slow dropwise addition of TMSA via syringe.

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Note: If using 2,4-DCP, heat to 60 °C is required.

-

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting bromide.

-

Workup: Filter through a celite pad to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

-

Result: Pale yellow solid or oil.

-

Deprotection (Only perform immediately before use):

-

Dissolve TMS-intermediate in MeOH.

-

Add K2CO3 (0.5 equiv) at 0 °C. Stir for 30 min.

-

Dilute with Et2O, wash with water, dry over Na2SO4.

-

Store in solution if possible.

References

-

Regioselectivity in Halopyridines

-

Sonogashira Protocol & Catalyst Choice

-

Stability of Ethynylpyridines

- Title: Synthesis and properties of ethynylpyridines.

- Source:Chem. Rev.2004, 104, 2199.

-

URL:[Link]

-

General Sonogashira Troubleshooting

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 1010115-57-7 | 4-Chloro-2-ethynylpyridine - Synblock [synblock.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Technical Support Center: Stability & Handling of 4-Chloro-2-ethynylpyridine

Executive Summary

4-Chloro-2-ethynylpyridine (CAS: 1010115-57-7) presents a "dual-threat" stability profile due to the conflicting electronic demands of its functional groups. The molecule contains an electron-deficient pyridine ring susceptible to nucleophilic attack (at C4) and a terminal alkyne susceptible to hydration (acidic) or oxidative coupling (basic).

Critical Warning: This compound is prone to intermolecular self-quaternization (polymerization) when stored as a free base. It should ideally be stored as a hydrochloride salt or kept in solution at low temperatures.

Part 1: Acidic Conditions (The Hydration Trap)

The Issue: "My product turned into a ketone."

Users frequently report the disappearance of the characteristic alkyne stretch (

Root Cause Analysis: Acid-Catalyzed Hydration

While the pyridine nitrogen protonates first (

Mechanism:

-

N-Protonation: Pyridine

Pyridinium (Ring becomes highly electron-withdrawing). -

Alkyne Protonation: The

-bond attacks a proton, forming a vinyl cation. -

Nucleophilic Attack: Water attacks the cation.

-

Tautomerization: The resulting enol rearranges to the more stable ketone (acetyl group).

Troubleshooting & Remediation

| Symptom | Diagnosis | Immediate Action | Prevention |

| Loss of Alkyne NMR Signal | Hydration to ketone | Irreversible. Discard batch. | Exclude water.[1][2][3][4][5] Use anhydrous acids (e.g., HCl in Dioxane) if salt formation is required. |

| Precipitate Formation | Pyridinium Salt Formation | Valid product state. | Verify identity via melting point. This is the preferred storage form. |

| Black Tar/Gunk | Acid-catalyzed Polymerization | Polymerization of alkyne. | Store at -20°C. Add radical inhibitor (e.g., BHT) if compatible. |

Visualizing the Pathway (DOT Diagram)

Figure 1: Acidic degradation pathway showing the transition from stable salt to irreversible hydration product.

Part 2: Basic Conditions (The Substitution & Dimerization Trap)

The Issue: "I lost the Chlorine" or "I see a dimer."

In basic media, two distinct failure modes occur depending on the nature of the base (nucleophilic vs. non-nucleophilic) and the presence of oxygen.

Root Cause Analysis

-

Nucleophilic Aromatic Substitution (

): The 4-position of pyridine is electronically analogous to the para-position of nitrobenzene. The nitrogen atom withdraws density, activating C4.[6] If the base is nucleophilic (e.g., -

Glaser Coupling: Terminal alkynes are acidic (

). In the presence of base, trace copper, and oxygen, they dimerize to form 1,4-bis(4-chloropyridin-2-yl)buta-1,3-diyne . -

Self-Quaternization (The "Free Base" Risk): As a free base, the pyridine nitrogen of one molecule can attack the C4 position of another, displacing chloride and forming a polymer.

Troubleshooting & Remediation

| Observation | Chemical Mechanism | Corrective Protocol |

| Product is water-soluble (unexpected) | Stop: Do not use hydroxide bases. Switch: Use hindered amine bases (DIPEA) or inorganic carbonates ( | |

| Mass Spec shows 2x Mass - 2 | Glaser Coupling (Dimerization). | Degas solvents thoroughly (sparge with Ar/N2). Remove trace metals or add chelators. |

| Insoluble solid forms in neat oil | Intermolecular Polymerization. | Never store as neat free base. Keep in dilute solution or convert to HCl salt immediately. |

Visualizing the Pathway (DOT Diagram)

Figure 2: Basic degradation pathways highlighting the competition between dimerization, substitution, and polymerization.

Part 3: Recommended Handling Protocols

Protocol A: Safe Generation of Free Base

Use this only immediately before a reaction (e.g., Sonogashira coupling).

-

Suspend: Suspend the HCl salt of 4-chloro-2-ethynylpyridine in Dichloromethane (DCM) .

-

Wash: Wash rapidly with cold, saturated Sodium Bicarbonate (

) . Do not use NaOH. -

Dry: Dry the organic layer over

(Magnesium Sulfate) for < 5 minutes. -

Use: Filter and use the solution immediately. Do not concentrate to dryness. Concentration increases the rate of self-quaternization.

Protocol B: Long-Term Storage

-

Form: Hydrochloride Salt (Solid).

-

Atmosphere: Argon or Nitrogen (sealed).

-

Temperature: -20°C.

-

Light: Protect from light (amber vial) to prevent photolytic radical formation on the alkyne.

References

-

Reactivity of 4-Chloropyridines

-

Acid-Catalyzed Hydration of Alkynes

-

Glaser Coupling (Oxidative Homocoupling)

-

Stability of 4-Halopyridines (Self-Quaternization)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. study.com [study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 4-Chloro-2-ethynylpyrimidine|CAS 1196156-98-5 [benchchem.com]

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-ethynylpyridine and Other Halopyridines in Cross-Coupling Reactions